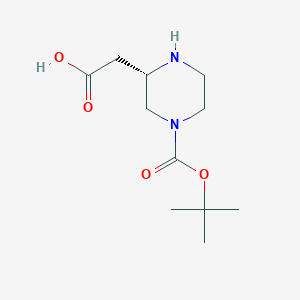
(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (S)-2-(4-(terc-butoxicarbonil)piperazin-2-il)acético es un compuesto químico que presenta un anillo de piperazina sustituido con un grupo terc-butoxicarbonil y una parte de ácido acético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (S)-2-(4-(terc-butoxicarbonil)piperazin-2-il)acético normalmente implica la protección del nitrógeno de la piperazina con un grupo terc-butoxicarbonil, seguido de la introducción de la parte de ácido acético. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como diclorometano o tetrahidrofurano, y reactivos como dicarbonato de di-terc-butilo para el paso de protección. El producto final normalmente se purifica mediante técnicas de recristalización o cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de ácido (S)-2-(4-(terc-butoxicarbonil)piperazin-2-il)acético puede implicar reacciones por lotes a gran escala con condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (S)-2-(4-(terc-butoxicarbonil)piperazin-2-il)acético puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o reducir los dobles enlaces.
Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución nucleófila, donde los sustituyentes son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de litio y aluminio o borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como aminas o alcóxidos se pueden emplear en reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El ácido (S)-2-(4-(terc-butoxicarbonil)piperazin-2-il)acético tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y como ligando en estudios de unión.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción del ácido (S)-2-(4-(terc-butoxicarbonil)piperazin-2-il)acético implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo terc-butoxicarbonil puede mejorar la estabilidad y la biodisponibilidad del compuesto, mientras que el anillo de piperazina puede facilitar la unión a los sitios diana. La parte de ácido acético puede participar en enlaces de hidrógeno o interacciones iónicas, contribuyendo a la actividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (S)-2-(4-(terc-butoxicarbonil)piperazin-2-il)propanoico: Estructura similar pero con una parte de ácido propanoico en lugar de ácido acético.
Ácido (S)-2-(4-(terc-butoxicarbonil)piperazin-2-il)butanoico: Presenta una parte de ácido butanoico.
Ácido (S)-2-(4-(terc-butoxicarbonil)piperazin-2-il)pentanoico: Contiene una parte de ácido pentanoico.
Singularidad
El ácido (S)-2-(4-(terc-butoxicarbonil)piperazin-2-il)acético es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia de la parte de ácido acético, en particular, puede influir en la reactividad del compuesto y las interacciones con los objetivos biológicos, diferenciándolo de compuestos similares con diferentes partes ácidas.
Propiedades
Fórmula molecular |
C11H20N2O4 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 |
Clave InChI |
JTCVUIFTKFUZNA-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


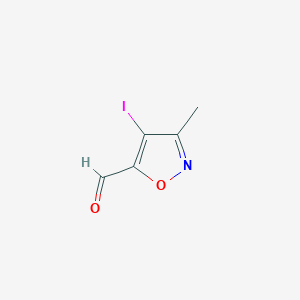
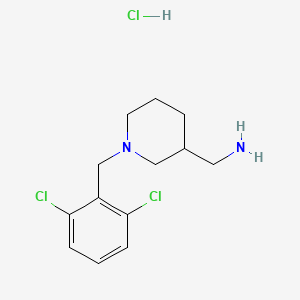

![(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11787645.png)
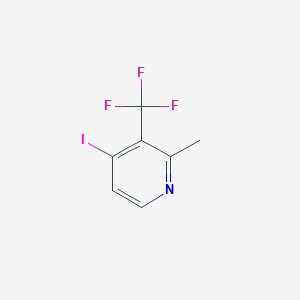


![6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B11787664.png)
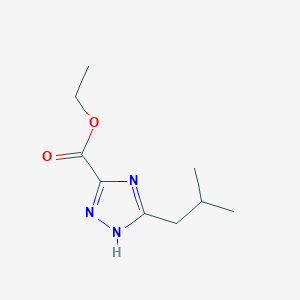
![(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787676.png)
![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)
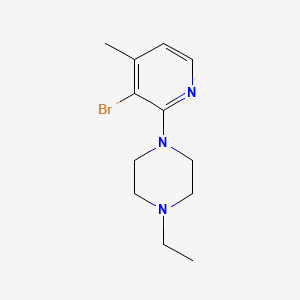
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11787688.png)

